GSK-LSD1: A Technical Guide to a Potent and Selective LSD1 Inhibitor
GSK-LSD1: A Technical Guide to a Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2][3] As a flavin-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and H3K9, thereby modulating gene expression.[4][5][6][7][8] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1][9][10] GSK-LSD1 serves as a valuable chemical probe for studying the biological functions of LSD1 and for the development of novel anticancer therapies. This guide provides an in-depth overview of GSK-LSD1, including its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols.
Introduction to LSD1 and GSK-LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered.[4] It is a key component of several transcriptional co-repressor complexes and is involved in various cellular processes, including differentiation, hematopoiesis, and the regulation of gene expression.[1][8] LSD1's catalytic activity is dependent on a flavin adenine dinucleotide (FAD) cofactor.[4][5]
GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[1][2][11] It exhibits high potency and selectivity, making it a crucial tool for elucidating the therapeutic potential of LSD1 inhibition. A structurally related compound, GSK2879552, has been evaluated in clinical trials for AML and SCLC.[3][7][10][12][13]
Mechanism of Action
Enzymatic Mechanism of LSD1
The demethylation reaction catalyzed by LSD1 is an FAD-dependent oxidative process. The reaction proceeds through the following key steps:
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Substrate Binding: The methylated lysine residue of histone H3 binds to the active site of LSD1.
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Oxidation: The FAD cofactor oxidizes the methylated amine of the lysine substrate, forming an iminium ion intermediate.[4][5]
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Hydrolysis: The iminium ion is subsequently hydrolyzed, releasing formaldehyde and the demethylated lysine.
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FAD Regeneration: The reduced FAD is re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[1]
Caption: Enzymatic mechanism of LSD1-mediated histone demethylation.
Irreversible Inhibition by GSK-LSD1
GSK-LSD1 is a mechanism-based inhibitor that forms a covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[14] This covalent modification prevents the FAD cofactor from participating in the catalytic cycle, thereby blocking the demethylase activity of LSD1.[14] Irreversible inhibitors like GSK-LSD1 have also been shown to reduce the binding of LSD1 to chromatin.[6]
Caption: Mechanism of irreversible inhibition of LSD1 by GSK-LSD1.
Cellular Effects and Signaling Pathways
Inhibition of LSD1 by GSK-LSD1 leads to a variety of cellular effects, primarily through the modulation of gene expression. By preventing the demethylation of H3K4, GSK-LSD1 treatment results in an increase in H3K4 methylation at the regulatory elements of specific genes, leading to their transcriptional activation.[6]
Effects on Cancer Cell Proliferation and Differentiation
GSK-LSD1 has been shown to inhibit the proliferation of a range of cancer cell lines, with a notable sensitivity observed in AML and SCLC cells.[1][3][10] The anti-proliferative effect is often cytostatic.[10] In AML cell lines, treatment with GSK-LSD1 or GSK2879552 induces the expression of cell surface markers associated with a differentiated immunophenotype, such as CD11b and CD86.[3][8]
Modulation of Signaling Pathways
LSD1 is involved in the regulation of several key signaling pathways implicated in cancer. Inhibition of LSD1 with GSK-LSD1 has been reported to:
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Repress oncogenic pathways: GSK-LSD1 can inhibit c-Myc, Wnt/β-catenin, and YAP/TAZ signaling pathways.[12]
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Promote tumor suppressor pathways: GSK-LSD1 has been shown to promote the expression of the tumor suppressor p53.[12]
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Activate developmental pathways: In SCLC, LSD1 inhibition can lead to the activation of the NOTCH signaling pathway.[15]
Caption: Overview of a signaling pathway modulated by GSK-LSD1.
Data Presentation
In Vitro Potency and Selectivity of GSK-LSD1
| Target | Assay Type | IC50 | Selectivity vs. LSD1 | Reference |
| LSD1 | Cell-free assay | 16 nM | - | [1][3][16] |
| LSD2 | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |
| MAO-A | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |
| MAO-B | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |
Cellular Activity of GSK-LSD1 and GSK2879552
| Compound | Cell Lines | Assay Type | Average EC50 | Reference |
| GSK-LSD1 | Cancer cell lines | Gene expression changes | < 5 nM | [1][2][11] |
| GSK-LSD1 | Cancer cell lines | Cell growth inhibition | < 5 nM | [1][2][11] |
| GSK2879552 | AML cell lines (19 of 25) | Anti-proliferative effects | Potent | [3] |
In Vivo Efficacy of GSK2879552
| Cancer Type | Model | Treatment | Outcome | Reference |
| SCLC | Mouse xenograft | GSK2879552 | >80% tumor growth inhibition | [3] |
Summary of Adverse Events in GSK2879552 Phase I Clinical Trials
| Indication | Most Frequent Adverse Events (All Grades) | Treatment-Related Grade 3/4 Adverse Events | Reason for Termination | Reference |
| Relapsed/Refractory AML | Febrile neutropenia (54%), nausea (46%), hypokalemia (41%), fatigue (34%) | Thrombocytopenia (7 events were Grade 4) | Toxicity and lack of clinical benefit | [11][13] |
| Relapsed/Refractory SCLC | Thrombocytopenia (41%) | Encephalopathy (4 SAEs) | Poor disease control and high rate of adverse events | [17][18] |
Experimental Protocols
LSD1 Biochemical Inhibition Assay (Peroxidase Coupled Assay)
This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.
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Principle: The hydrogen peroxide produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.
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Materials:
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Human recombinant LSD1 enzyme
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GSK-LSD1 or other test compounds
-
H3K4me2 peptide substrate
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Horseradish peroxidase (HRP)
-
Amplex Red reagent
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Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
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Black 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of GSK-LSD1 in assay buffer.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the serially diluted GSK-LSD1 on ice for 15 minutes.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of GSK-LSD1 and determine the IC50 value by fitting the data to a dose-response curve.
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Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., AML or SCLC)
-
GSK-LSD1 or other test compounds
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK-LSD1. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 6 days).[8]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the EC50 value.
-
Caption: General experimental workflow for the evaluation of an LSD1 inhibitor.
Conclusion
GSK-LSD1 is a powerful chemical probe that has been instrumental in advancing our understanding of the biological roles of LSD1 and its potential as a therapeutic target in oncology. Its high potency, selectivity, and irreversible mechanism of action make it an ideal tool for both basic research and drug discovery efforts. While the clinical development of the related compound GSK2879552 was halted due to toxicity and limited efficacy, the knowledge gained from these studies continues to inform the development of next-generation LSD1 inhibitors with improved therapeutic windows. The detailed information provided in this guide serves as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting LSD1 in cancer and other diseases.
References
- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. proteopedia.org [proteopedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
